1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester” is a chemical compound that is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). The incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of this compound is C14H27N3O2. It has a molecular weight of 269.38 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2
. Chemical Reactions Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also amenable for linker attachment via reductive amination .Physical and Chemical Properties Analysis
The compound is available in powder form and should be stored at temperatures between 2-8°C .Scientific Research Applications
Antimycobacterial Activity and SAR of Piperazine Analogues
Piperazine and its analogues have been extensively studied for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine allows for significant medicinal applications, including the rational design and structure-activity relationship (SAR) exploration to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Therapeutic Use
Piperazine's incorporation into therapeutic drugs demonstrates its broad pharmacological applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, highlighting the scaffold's flexibility in drug discovery for various diseases (Rathi et al., 2016).
Piperazine and Morpholine: Synthetic Preview and Applications
The synthesis and pharmacological applications of piperazine and morpholine analogues have been the subject of recent investigations, demonstrating a wide range of potent pharmacophoric activities. These investigations include new methods for the synthesis of derivatives and highlight the broad spectrum of pharmaceutical applications of these nuclei (Mohammed et al., 2015).
Role in Drug Design and Molecular Interactions
Piperazine-based compounds are pivotal in the design of molecules for various therapeutic areas. They serve as key pharmacophoric groups in many antipsychotic agents, with arylalkyl substituents improving potency and selectivity at D(2)-like receptors. This emphasizes the composite structure's role in determining selectivity and potency, supporting the compound's importance in drug design and molecular interaction studies (Sikazwe et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[2-(4-nitrophenyl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-18(9-11-19)15(21)12-13-4-6-14(7-5-13)20(23)24/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYXRLMYDVZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.